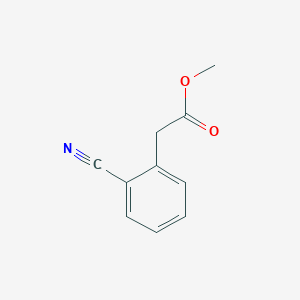

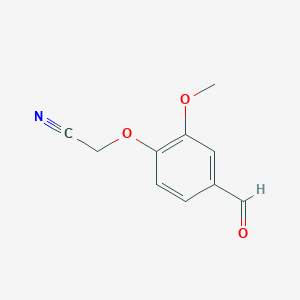

Methyl 2-(2-cyanophenyl)acetate

Descripción general

Descripción

Methyl 2-(2-cyanophenyl)acetate is a chemical compound that is part of the cyanoacetate family, which is known for its nitrile group attached to an acetate ester. While the provided papers do not directly discuss methyl 2-(2-cyanophenyl)acetate, they do provide insights into related compounds and their synthesis, properties, and applications, which can be extrapolated to understand methyl 2-(2-cyanophenyl)acetate.

Synthesis Analysis

The synthesis of related cyanoacetate compounds involves various chemical reactions. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which proceeds without racemization and under mild conditions . Similarly, the synthesis of 2-cyano-2-(3′-chloro-2′-nitrobenzenyl) methyl acetate involves diazotization, substitution, and condensation reactions . These methods highlight the versatility of cyanoacetate derivatives in organic synthesis and their potential utility in the synthesis of methyl 2-(2-cyanophenyl)acetate.

Molecular Structure Analysis

The molecular structure of cyanoacetate derivatives can be complex, as demonstrated by the crystal structure analysis of various compounds. For example, the crystal structure of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate shows intramolecular hydrogen bonding, which is a common feature in cyanoacetate compounds . The structure of 2-isocyano-4-methylphenyl diphenylacetate reveals a C≡N bond length of 1.164 Å, indicating the presence of a triple bond characteristic of the isocyanide group . These structural analyses provide insights into the potential molecular geometry and bonding patterns of methyl 2-(2-cyanophenyl)acetate.

Chemical Reactions Analysis

Cyanoacetate compounds participate in various chemical reactions. The synthesis of 2-cyano-3-(4-dimethylaminophenyl) prop-2-enoic acid dye from 4-dimethylaminobenzaldehyde and methyl cyanoacetate involves a condensation reaction . Additionally, the synthesis of hydroxamic acids from carboxylic acids using a cyanoacetate derivative demonstrates the compound's reactivity in creating functional groups such as hydroxamic acids . These reactions are indicative of the reactivity of the cyano and ester groups in methyl 2-(2-cyanophenyl)acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetate compounds can be inferred from solubility studies and thermodynamic properties. The solubility of 2-Cyano-4′-methylbiphenyl in binary solvent mixtures and its temperature dependence provide insights into the solubility behavior of similar cyanoacetate compounds . The crystal structure and spectroscopic features of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, along with its Hirshfeld surfaces, offer information on intermolecular interactions and molecular conformations . These studies are relevant for understanding the behavior of methyl 2-(2-cyanophenyl)acetate in various solvents and under different conditions.

Aplicaciones Científicas De Investigación

Summary of the Application

“Methyl 2-(2-cyanophenyl)acetate” is used in the synthesis of a novel series of 2-(2-cyanophenyl)-N-phenylacetamide derivatives . These derivatives have been evaluated for their in vitro anticancer activity .

Methods of Application or Experimental Procedures

The compound is used in the selective amidation of methyl-2-(2-cyanophenyl)acetates to produce the 2-(2-cyanophenyl)-N-phenylacetamide derivatives . This process is catalyzed by AlMe3 .

Results or Outcomes

The synthesized compounds were evaluated for their in vitro anticancer activity against three cancer cell lines . Among all compounds, 3i, 3j, and 3o showed excellent inhibitory activity against MCF-7 and A-549 cell lines . For example, compound 3j showed an IC50 of 0.11 μM and 0.18 μM against MCF-7 and A-549 cell lines, respectively . These results were better than the standard Etoposide (IC50 = 2.11 μM, IC50 = 3.08 μM) against the same cell lines .

Use as a Reference Standard

“Methyl 2-(2-cyanophenyl)acetate” is used as a reference standard in analytical chemistry . Reference standards are substances with a known concentration of a specific compound. They are used to calibrate analytical instruments and to evaluate the accuracy and precision of analytical methods .

Use in Cancer Research

“Methyl 2-(2-cyanophenyl)acetate” is used in cancer research . It is used in the synthesis of various compounds that are evaluated for their anticancer activity .

Use as a Reference Standard

“Methyl 2-(2-cyanophenyl)acetate” is used as a reference standard in analytical chemistry . Reference standards are substances with a known concentration of a specific compound. They are used to calibrate analytical instruments and to evaluate the accuracy and precision of analytical methods .

Use in Cancer Research

“Methyl 2-(2-cyanophenyl)acetate” is used in cancer research . It is used in the synthesis of various compounds that are evaluated for their anticancer activity .

Safety And Hazards

“Methyl 2-(2-cyanophenyl)acetate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Direcciones Futuras

While the exact future directions for “Methyl 2-(2-cyanophenyl)acetate” are not specified in the search results, it’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants to form a variety of heterocyclic compounds . This suggests that “Methyl 2-(2-cyanophenyl)acetate” and similar compounds may continue to be important in the synthesis of new chemical compounds in the future.

Propiedades

IUPAC Name |

methyl 2-(2-cyanophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLNSABLVSWAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363742 | |

| Record name | Methyl (2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-cyanophenyl)acetate | |

CAS RN |

20921-96-4 | |

| Record name | Methyl (2-cyanophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl(2-cyanophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)